

A Technical Guide to 6-Carboxyfluorescein Amine: Structure, Properties, and Bioconjugation Protocols

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Compound of Interest		
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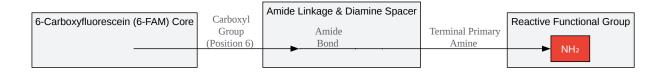
This technical guide provides an in-depth overview of 6-carboxyfluorescein (6-FAM) amine, a key fluorescent reagent for labeling biomolecules. It clarifies the chemical nature of this derivative, presents its physicochemical properties, and offers detailed protocols for its application in bioconjugation, empowering researchers to effectively utilize this tool in their studies.

Core Structure of 6-Carboxyfluorescein Amine

Contrary to what the name might imply, "6-carboxyfluorescein amine" does not typically refer to a structure where the carboxylic acid on the fluorescein core is replaced by an amine group. Instead, in commercially available reagents, the carboxyl group of 6-carboxyfluorescein is covalently linked to a diamine spacer, such as cadaverine (1,5-diaminopentane). This results in a molecule that retains the fluorescent properties of the 6-FAM core while presenting a terminal primary aliphatic amine. This primary amine serves as a versatile nucleophilic handle for conjugation to various electrophilic groups on target biomolecules.

Below is a diagram of the representative structure of 6-carboxyfluorescein amine, specifically the cadaverine conjugate of 6-FAM.





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Figure 1. Structure of 6-FAM Cadaverine.

Physicochemical Properties

6-FAM amine is a bright, green-fluorescent dye ideal for applications requiring high sensitivity. Its spectral properties are nearly identical to the parent 6-carboxyfluorescein, making it compatible with standard fluorescein (FITC) filter sets and the common 488 nm laser line. The quantitative properties of a typical commercial 6-FAM amine derivative are summarized below.

Property	Value	Reference(s)
Molecular Formula	C27H27CIN2O6 (as hydrochloride salt)	[1][2][3]
Molecular Weight	~511 g/mol (as hydrochloride salt)	[1][2]
Excitation Maximum (λex)	~490 nm	
Emission Maximum (λem)	~513 nm	
Molar Extinction Coeff.	~80,000 M ⁻¹ cm ⁻¹	_
Fluorescence Quantum Yield	~0.93	_
Solubility	Soluble in DMSO, DMF, Methanol	
Purity	≥95%	_

Applications in Bioconjugation



The terminal primary amine of 6-FAM amine is a nucleophile, making it suitable for reaction with various electrophilic functional groups to form stable covalent bonds. This reactivity is the basis for its use in labeling proteins, nucleic acids, and other biomolecules. Key applications include:

- Reaction with Activated Esters: Covalently labels biomolecules containing Nhydroxysuccinimide (NHS) esters or other activated carboxyl groups.
- Reductive Amination: Conjugates to biomolecules that possess aldehyde or ketone groups.
- Enzymatic Labeling: Can serve as a substrate for enzymes like transglutaminases, which catalyze the formation of an isopeptide bond between a glutamine residue on a protein and the primary amine of the dye.

Experimental Protocols

The following are detailed methodologies for common bioconjugation strategies using 6-carboxyfluorescein amine.

Protocol 1: Labeling of an NHS-Ester Activated Protein

This protocol outlines the conjugation of 6-FAM amine to a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

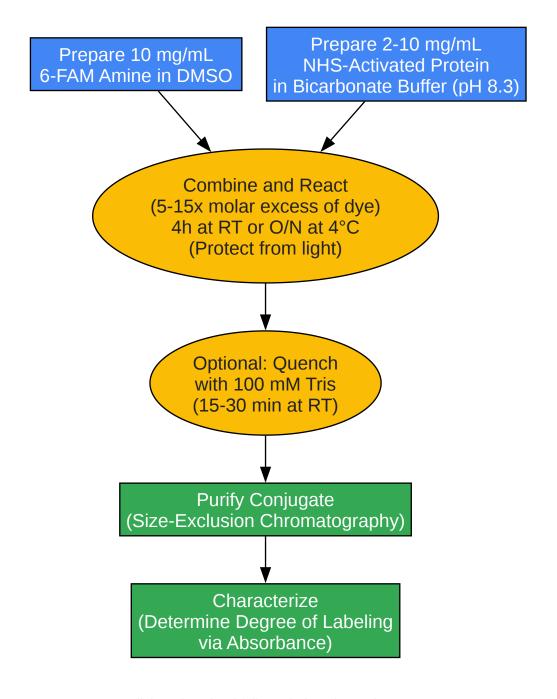
- 6-Carboxyfluorescein amine (e.g., 6-FAM-cadaverine)
- NHS-ester activated protein
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.5
- Purification column (e.g., size-exclusion chromatography, SEC)



Procedure:

- Prepare 6-FAM Amine Stock Solution: Dissolve the 6-FAM amine in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
- Prepare Protein Solution: Dissolve the NHS-ester activated protein in the conjugation buffer to a concentration of 2-10 mg/mL. Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.
- Conjugation Reaction:
 - Add the 6-FAM amine stock solution to the protein solution. A 5 to 15-fold molar excess of the amine dye over the protein is recommended as a starting point for optimization.
 - Vortex the mixture gently to ensure homogeneity.
 - Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C,
 protected from light.
- Quench Reaction (Optional): To quench any unreacted NHS ester groups on the protein, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
- Purification: Separate the labeled protein conjugate from unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for 6-FAM).





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Figure 2. Workflow for labeling an NHS-ester activated protein.

Protocol 2: Labeling via Reductive Amination

This protocol describes the conjugation of 6-FAM amine to a biomolecule containing an aldehyde or ketone group. The reaction proceeds in two steps: the formation of a Schiff base (iminium ion), followed by its reduction to a stable secondary amine linkage.



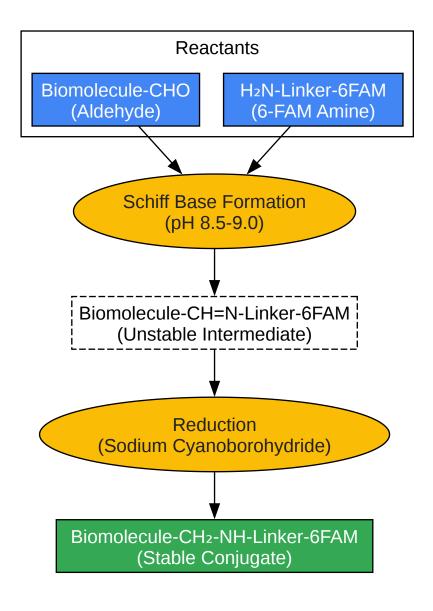
Materials:

- 6-Carboxyfluorescein amine
- Aldehyde or ketone-containing biomolecule
- Reaction Buffer: 200 mM Sodium Borate Buffer, pH 8.5-9.0
- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
- Anhydrous DMSO or DMF
- Purification column (e.g., SEC or dialysis)

Procedure:

- Prepare Reagents:
 - Dissolve the 6-FAM amine in a minimal amount of DMSO or DMF.
 - Dissolve the carbonyl-containing biomolecule in the reaction buffer.
- · Imine Formation and Reduction:
 - Combine the biomolecule solution and the 6-FAM amine solution. A molar excess of the amine dye is typically used.
 - Add sodium cyanoborohydride to the mixture from a freshly prepared stock solution. A final concentration of ~50-100 mM of NaBH₃CN is a common starting point.
 - Incubate the reaction for 12-24 hours at 37°C. The specific temperature and time may require optimization.
- Purification: Remove excess dye and reducing agent by extensive dialysis against a suitable buffer or by using size-exclusion chromatography.
- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.





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Figure 3. Reductive amination signaling pathway.

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